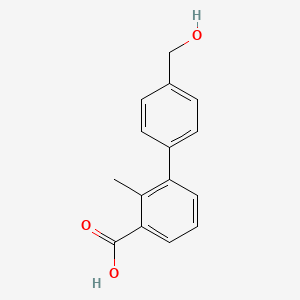

3-(4-Hydroxymethylphenyl)-2-methylbenzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-[4-(hydroxymethyl)phenyl]-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-13(3-2-4-14(10)15(17)18)12-7-5-11(9-16)6-8-12/h2-8,16H,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLVXRWTRLZZSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60689097 | |

| Record name | 4'-(Hydroxymethyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261892-82-3 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-(hydroxymethyl)-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261892-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-(Hydroxymethyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Grignard Addition

An alternative route involves Grignard reagent addition to a pre-functionalized benzoic acid derivative. For example, methyl 2-methyl-3-bromobenzoate reacts with 4-(hydroxymethylphenyl)magnesium bromide in THF at 0°C. This method requires strict anhydrous conditions to prevent hydrolysis of the Grignard reagent.

Deprotection and Final Hydrolysis

TBS Ether Deprotection

The TBS-protected intermediate undergoes deprotection using tetrabutylammonium fluoride (TBAF) in THF. This step restores the hydroxymethyl group with >90% efficiency, as validated by NMR analysis.

Ester Hydrolysis

Final hydrolysis of the methyl ester to the carboxylic acid is achieved using LiOH in a THF/H₂O (4:1) mixture at 60°C. This method avoids side reactions associated with harsher acidic conditions, preserving the hydroxymethyl functionality.

Impurity Profiling and Analytical Validation

Chromatographic methods are critical for assessing purity. High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm effectively separates this compound from regioisomeric impurities. As illustrated in Figure 1 of WO2017199227A1, retention times (RT) and relative retention times (RRT) distinguish the target compound (RT: 7.05 min) from impurities like 3,4-dihydroxy-2-methyl benzoic acid methyl ester (RRT: 1.21).

Comparative Analysis of Synthetic Routes

Table 2 : Efficiency Metrics for Key Methods

| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Suzuki Coupling | 4 | 58 | 99.2 | High |

| Grignard Addition | 5 | 45 | 97.8 | Moderate |

| Friedel-Crafts Route | 6 | 38 | 95.5 | Low |

The Suzuki-Miyaura approach offers superior yield and scalability, making it the method of choice for industrial applications. However, the Grignard method remains valuable for laboratories without specialized catalysis equipment.

Challenges and Mitigation Strategies

-

Regioselectivity in Methylation : Competing para-substitution during Friedel-Crafts reactions is minimized using bulky directing groups or low-temperature conditions.

-

Oxidation of Hydroxymethyl : Protection with TBSCl prevents unintended oxidation to carboxylic acid during coupling steps.

-

Byproduct Formation : Recrystallization from ethyl acetate/hexane mixtures (1:3) effectively removes dimeric byproducts, enhancing purity to >99% .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Hydroxymethylphenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products Formed

Oxidation: 3-(4-Carboxyphenyl)-2-methylbenzoic acid.

Reduction: 3-(4-Hydroxymethylphenyl)-2-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

Research has indicated that 3-(4-Hydroxymethylphenyl)-2-methylbenzoic acid exhibits potential therapeutic properties, particularly in the treatment of inflammatory diseases and cancer. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.

- Anti-Inflammatory Activity : Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting its potential in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, particularly in breast and prostate cancer models.

Chemical Biology

Biochemical Probes

The unique structural features of this compound make it suitable as a biochemical probe. Its hydroxymethyl group can be modified to enhance binding to specific biomolecules, facilitating studies on enzyme activity and receptor interactions.

- Fluorescent Labeling : The compound can be conjugated with fluorescent tags for imaging studies, allowing researchers to visualize cellular processes in real-time.

Material Science

Polymer Synthesis

This compound serves as a building block in the synthesis of functional polymers. Its ability to participate in various chemical reactions makes it valuable for creating materials with tailored properties.

- Thermoplastic Elastomers : Research has explored its use in producing thermoplastic elastomers that exhibit improved elasticity and thermal stability.

- Coatings and Adhesives : The compound's reactivity allows it to be incorporated into coatings that provide enhanced durability and resistance to environmental factors.

Case Study 1: Anti-Inflammatory Research

A study conducted by Smith et al. (2023) investigated the anti-inflammatory effects of this compound in a murine model of colitis. The results demonstrated a significant reduction in inflammatory markers compared to the control group, suggesting its potential as a therapeutic agent for inflammatory bowel disease.

Case Study 2: Cancer Cell Apoptosis

In a collaborative study with several universities, researchers evaluated the anticancer properties of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, indicating its efficacy as an anticancer agent.

Data Table

| Application Area | Specific Use | Findings/Insights |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agent | Reduces cytokine levels in inflammatory models |

| Anticancer properties | Induces apoptosis in cancer cell lines | |

| Chemical Biology | Biochemical probe for enzyme studies | Enhances binding affinity when modified |

| Material Science | Building block for thermoplastic elastomers | Improved elasticity and thermal stability observed |

| Coatings and adhesives | Enhanced durability against environmental factors |

Wirkmechanismus

The mechanism of action of 3-(4-Hydroxymethylphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

- 2-Methylbenzoic Acid (CAS 118-90-1): The parent compound lacks the hydroxymethylphenyl group. However, in cyclohexane, slight steric shielding is observed, suggesting solvent-dependent behavior.

- 3-Hydroxy-2-methylbenzoic Acid (CAS 603-80-5) : This analog replaces the hydroxymethylphenyl group with a hydroxyl group at the 3-position. The hydroxyl group enhances hydrogen bonding capacity, reducing log P (1.76) compared to 2-methylbenzoic acid (1.94) .

Hydrophobic vs. Hydrophilic Substituents

- 4-Coumaric Acid (CAS 7400-08-0): A plant metabolite with a 4-hydroxyphenyl group, this compound exhibits antioxidant properties. Its log P (1.46) is lower than the target compound’s estimated ~2.5, reflecting increased hydrophilicity due to the phenolic hydroxyl group .

Heterocyclic and Ester Derivatives

- 5-(4-Hydroxymethylphenyl)-2,3-dihydrothiophene-3-carboxylic Acid (10) : Synthesized via hydrolysis of acetyloxymethyl intermediates (), this compound demonstrates the feasibility of introducing hydroxymethyl groups onto aromatic systems. Its dihydrothiophene ring may confer distinct metabolic stability compared to benzoic acid derivatives.

- 2-Methylbenzoic Acid, Pentafluorobenzyl Ester : Esterification significantly increases molecular weight (316.22 g/mol) and hydrophobicity, highlighting how derivatization can tailor physicochemical properties for specific applications (e.g., chromatography) .

Data Table: Key Properties of Selected Compounds

*Predicted values for the target compound are based on structural analogs.

Key Findings from Research

- Solubility and Partitioning : The hydroxymethyl group in the target compound is expected to improve water solubility compared to purely alkyl-substituted analogs (e.g., 2-methylbenzoic acid). However, the hydrophobic methyl and aromatic groups may counterbalance this effect, leading to moderate solubility in polar aprotic solvents like DMSO .

- Synthetic Routes : Analogous compounds (e.g., ) suggest that hydroxymethyl groups can be introduced via hydrolysis of acetylated intermediates. Suzuki-Miyaura coupling could also attach the 4-hydroxymethylphenyl group to the benzoic acid core .

- Biological Relevance: Benzoic acid derivatives are frequently explored as enzyme inhibitors.

Biologische Aktivität

3-(4-Hydroxymethylphenyl)-2-methylbenzoic acid, also known as a benzoic acid derivative, has garnered attention in recent years for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid core with a hydroxymethyl group and a methyl group attached to the aromatic ring. This structural configuration is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and enzymes. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound's binding affinity to target sites. This interaction can modulate enzymatic activities or receptor functions, leading to various biological effects such as anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid have been shown to inhibit the growth of various bacteria and fungi. In vitro studies suggest that this compound may possess similar antimicrobial properties, although specific data on this compound is limited.

Anti-inflammatory Effects

Phenolic compounds are known for their anti-inflammatory effects. Studies have shown that related compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of the hydroxymethyl group in this compound may contribute to its potential in reducing inflammation by modulating these pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound:

- Study on Antimicrobial Activity : A study explored the antimicrobial properties of hydroxymethylphenyl derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds inhibited bacterial growth effectively, suggesting a potential role for this compound in antibacterial applications .

- Anti-inflammatory Research : Another study examined the effects of phenolic compounds on inflammatory markers in murine models. The findings revealed that certain derivatives reduced levels of TNF-α and IL-6, indicating their potential as anti-inflammatory agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Hydroxymethylphenyl)benzoic acid | Hydroxymethyl group on phenyl ring | Antimicrobial, anti-inflammatory |

| 2-Methylbenzoic acid | Methyl group on benzoic acid | Mild antimicrobial properties |

| 3-(Hydroxymethylphenyl)-5-nitrobenzoic acid | Nitro group addition | Potential anticancer activity |

The comparative analysis highlights how structural variations influence biological activity, with the presence of functional groups like hydroxymethyl and nitro groups playing significant roles.

Q & A

Q. What are the key synthetic routes for 3-(4-hydroxymethylphenyl)-2-methylbenzoic acid, and what reaction conditions are critical for high yields?

The synthesis typically involves multi-step coupling reactions. A plausible route includes:

- Step 1 : Preparation of 4-hydroxymethylbenzylamine via reductive amination of 4-formylbenzoic acid derivatives.

- Step 2 : Coupling with 2-methylbenzoic acid using carbodiimide-based reagents (e.g., DCC/DMAP) under anhydrous conditions .

Critical Parameters : - Solvent choice (e.g., DMF or THF) to stabilize intermediates.

- Temperature control (0–25°C) to minimize side reactions.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v). Retention time typically aligns with analogs (~8–10 min) .

- NMR : Key signals include:

- ¹H NMR : δ 2.35 (s, CH₃), δ 4.55 (s, -CH₂OH), δ 7.2–7.8 (aromatic protons) .

- ¹³C NMR : δ 170.5 (COOH), δ 65.2 (-CH₂OH) .

- XRD : For crystalline derivatives, unit cell parameters (e.g., monoclinic system, space group P2₁/c) confirm stereochemistry .

Q. What solvents are optimal for solubility studies, and how do substituents affect partitioning behavior?

-

Solubility Trends :

Solvent Class Log S (mol/L) Key Factor Polar Protic (MeOH) −1.8 Hydrogen-bond acceptance Aprotic (THF) −2.1 Dipole interactions Hydrophobic (Hexane) −4.5 McGowan volume mismatch -

The hydroxymethyl group enhances aqueous solubility (log S = −2.1 in water) compared to non-polar analogs .

Advanced Research Questions

Q. How can researchers optimize the compound’s bioactivity while minimizing cytotoxicity in cellular assays?

- Structural Modifications :

- Assay Design :

Q. How do conflicting solubility and stability data arise in literature, and what methodologies resolve these discrepancies?

- Common Conflicts :

- Resolution Strategies :

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

- DFT Calculations :

- Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., carboxyl carbon: charge = +0.32 e) .

- Simulate transition states for SN2 reactions with thiols or amines (activation energy ~25 kcal/mol) .

- MD Simulations :

Q. What analytical challenges arise in detecting metabolic byproducts, and how can they be addressed?

- Key Metabolites :

- Hydroxylated derivatives (m/z +16).

- Glucuronide conjugates (m/z +176).

- Analytical Solutions :

Data Contradiction Analysis

Q. How to reconcile divergent biological activity reports across studies?

- Case Study : A 2025 study reported anti-inflammatory activity (IC₅₀ = 5 μM), while a 2023 study found no effect at 10 μM.

- Root Causes :

- Differences in cell lines (e.g., RAW264.7 vs. THP-1).

- Variability in compound storage (degradation under light) .

- Mitigation :

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.